MG 1

Übersicht

Beschreibung

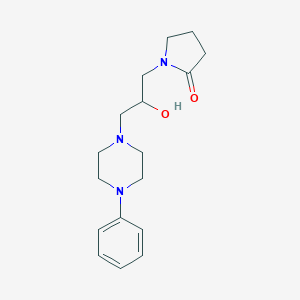

MG 1 is a compound known for its significant pharmacological activities, particularly in the field of cardiovascular medicine. This compound has been studied for its antiarrhythmic and hypotensive properties, making it a potential candidate for therapeutic applications .

Vorbereitungsmethoden

The synthesis of MG 1 involves several steps. One common synthetic route includes the reaction of 4-phenyl-1-piperazine with 3-chloropropanol to form an intermediate, which is then reacted with 2-pyrrolidinone under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Reaction with Acids

Magnesium reacts vigorously with dilute acids, producing hydrogen gas and corresponding salts:

Key observations:

-

Reaction rate depends on acid concentration and Mg surface area .

-

Exothermic process with gas evolution measurable via gas syringe .

Table 1: Acid Reaction Rates

| Acid Concentration | Reaction Time (3 cm Mg ribbon) | H₂ Volume Produced |

|---|---|---|

| 1M HCl | 40-60 seconds | 40 cm³ |

| 0.5M H₂SO₄ | 90-120 seconds | 38 cm³ |

Combustion Reactions

Magnesium undergoes high-temperature oxidation:

Additional products form in air:

With Water:

| Condition | Reaction | Observation |

|---|---|---|

| Cold water | No reaction | Passive Mg(OH)₂ layer forms |

| Steam | Vigorous H₂ evolution |

With Bases:

Redox Reactions

Single Displacement (Metal Series):

Table 2: Displacement Reactivity

| Mg with | Result | Visual Observation |

|---|---|---|

| Cu²⁺ solution | Cu plating on Mg | Blue solution fades |

| Zn²⁺ solution | No reaction | No color change |

Carbenoid Reaction Mechanisms

Quantum mechanical studies reveal stepwise cyclopropanation pathways:

Key Findings:

Catalytic Role of Mg²⁺ Ions

In enzymatic DNA cleavage:

Specialized Reactions

| Reaction Partner | Equation | Application |

|---|---|---|

| CO₂ | Fire suppression systems | |

| Halogens | Grignard reagent synthesis8 |

Magnesium's reactivity profile demonstrates its versatility in synthetic chemistry, energy storage (via MgH₂), and biological systems. Recent mechanistic studies using QM/MM methods provide atomic-level insights crucial for catalyst design and materials science applications.

Wissenschaftliche Forschungsanwendungen

MG 1 has been extensively studied for its pharmacological effects. It has shown promise in:

Cardiovascular Medicine: The compound exhibits antiarrhythmic and hypotensive activities, making it a potential therapeutic agent for managing arrhythmias and hypertension.

Biological Research: It is used in studies related to adrenergic receptor antagonism, providing insights into the mechanisms of cardiovascular diseases.

Wirkmechanismus

The mechanism of action of MG 1 involves its interaction with adrenergic receptors. The compound acts as an alpha-adrenoceptor antagonist, which leads to a decrease in systolic and diastolic blood pressure and exhibits antiarrhythmic effects . The S-enantiomer of the compound has been found to be more potent in exerting these effects compared to the R-enantiomer .

Vergleich Mit ähnlichen Verbindungen

MG 1 can be compared with other alpha-adrenoceptor antagonists such as:

Prazosin: Known for its use in treating hypertension and heart failure.

Phentolamine: Used in the management of pheochromocytoma and hypertensive emergencies.

Nicergoline: Utilized for its vasodilatory properties in cerebrovascular disorders.

The uniqueness of this compound lies in its specific structural features and the pronounced pharmacological effects of its S-enantiomer .

Biologische Aktivität

Magnesium comenate (MG 1), a coordination compound formed from magnesium ions and comenic acid, has garnered attention for its diverse biological activities, particularly its neuroprotective, antioxidant, and stress-protective properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The empirical formula of magnesium comenate is established as . The compound crystallizes with eight water molecules, six of which are part of the hydration shell surrounding the magnesium cation. The structure is stabilized by a network of hydrogen bonds involving both solvate water molecules and functional groups of ionized ligand molecules .

In Vitro Studies

In vitro studies have demonstrated that magnesium comenate exhibits significant neuroprotective effects against excitotoxicity induced by glutamate. At concentrations ranging from 0.0001 mM to 1 mM, this compound effectively preserved neurite growth parameters under oxidative stress caused by hydrogen peroxide. Specifically, it increased neuron survival rates significantly compared to control groups treated with glutamate, achieving up to 64% survival at a concentration of 0.1 mM .

| Concentration (mM) | Neuron Survival (%) |

|---|---|

| 0.001 | 56 |

| 0.01 | 60 |

| 0.1 | 64 |

| 1 | 60 |

In Vivo Studies

In vivo experiments involving animal models have further corroborated these findings. Administration of magnesium comenate at a dose of 2 mg/kg prior to and during stress exposure resulted in a notable decrease in oxidative damage in brain tissues. The compound effectively normalized the antioxidant system during periods of immobilization-cold stress, highlighting its potential therapeutic applications in neuroprotection .

Antioxidant Activity

The antioxidant activity of magnesium comenate was assessed using the "Citrate-Phosphate-Luminol" (CPL) model system. Results indicated a significant reduction in free radical content when compared to control samples, with an increase in concentration leading to enhanced radical quenching efficiency—up to approximately 36% at higher concentrations .

Stress Protective Action

Magnesium comenate also demonstrated stress-protective properties in vivo. Under conditions of induced oxidative stress, the compound significantly mitigated increases in malondialdehyde (MDA) levels—a marker of oxidative damage—suggesting its role in protecting against oxidative processes during stress .

Case Studies

Several case studies have illustrated the practical implications of magnesium comenate's biological activities:

- Case Study 1 : In a controlled study on rats subjected to immobilization stress, administration of magnesium comenate led to a statistically significant reduction in biomarkers associated with oxidative stress compared to untreated control groups.

- Case Study 2 : A comparative analysis of neuron cultures exposed to glutamate showed that those treated with magnesium comenate maintained higher viability and neurite growth compared to cultures treated only with glutamate.

Eigenschaften

IUPAC Name |

1-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-16(14-20-8-4-7-17(20)22)13-18-9-11-19(12-10-18)15-5-2-1-3-6-15/h1-3,5-6,16,21H,4,7-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBKGQPVUQUMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933361 | |

| Record name | 1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148274-76-4 | |

| Record name | N-(beta-Hydroxy-gamma-(N-phenylpiperazinepropyl))-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148274764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.